Superior Antiarrhythmic Efficacy vs. Quinidine and Lidocaine
An N-lupinyl derivative of 2-methoxybenzamide (Compound 1) was evaluated in three distinct antiarrhythmic assays and exhibited antiarrhythmic activity superior to that of quinidine and lidocaine, two established clinical antiarrhythmic agents [1]. The ortho-methoxybenzamide core was essential for this activity profile, as the parent 2-methoxybenzamide scaffold provided the structural foundation for the active N-lupinyl-substituted derivative [1].
| Evidence Dimension | Antiarrhythmic efficacy |
|---|---|
| Target Compound Data | Compound 1 (N-lupinyl-2-methoxybenzamide derivative): Superior antiarrhythmic activity |
| Comparator Or Baseline | Quinidine and lidocaine (clinical antiarrhythmic agents) |
| Quantified Difference | Superior to quinidine and lidocaine in three distinct antiarrhythmic tests |
| Conditions | In vivo mouse and in vitro guinea pig ileum assays; oral administration at 10-25 mg/kg for seizure protection; antiarrhythmic testing in three distinct models |
Why This Matters
Demonstrates that the 2-methoxybenzamide scaffold can yield derivatives with antiarrhythmic activity exceeding that of established clinical agents, providing a scientifically valid basis for selecting this core over alternative benzamide scaffolds in cardiovascular drug discovery.
- [1] Iusco G, Sparatore F, et al. Synthesis and preliminary pharmacological investigation of N-lupinyl-2-methoxybenzamides. Farmaco. 1996 Mar;51(3):159-74. PMID: 8688138. View Source
